2-Deoxystreptamine

Description

Structure

3D Structure

Properties

IUPAC Name |

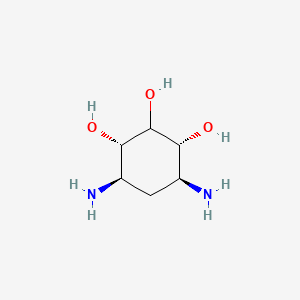

4,6-diaminocyclohexane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFAJAKTSMLKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-48-1 | |

| Record name | Deoxystreptamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core of Aminoglycosides: A Technical Guide to the Discovery and Historical Significance of 2-Deoxystreptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of the vast majority of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. Its discovery was a pivotal moment in the history of antibiotics, providing a foundational understanding of the structure of this critical class of antibacterial agents. The unique chemical architecture of 2-DOS, a 1,3-diamino-1,2,3-trideoxy-scyllo-inositol, is crucial for the binding of aminoglycosides to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This in-depth technical guide explores the discovery of this compound, its historical significance in the development of antibiotics, and the experimental methodologies that have been central to its study.

Discovery and Historical Significance

The story of this compound is intrinsically linked to the golden age of antibiotic discovery. Following the groundbreaking discovery of streptomycin in 1943 by Selman Waksman, Albert Schatz, and Elizabeth Bugie, the search for novel antimicrobial agents from soil microorganisms intensified.[1] Shortly thereafter, Waksman's team isolated neomycin from Streptomyces fradiae.[2] It was through the chemical degradation of neomycin that the this compound core was first revealed.

The initial structural elucidation work on neomycin in the late 1940s and early 1950s was a complex undertaking. Researchers like Dutcher, Peck, and their colleagues at the Squibb Institute for Medical Research and Merck & Co., respectively, conducted extensive degradation studies. Through acidic hydrolysis of neomycin, they were able to isolate and characterize smaller fragments, one of which was the stable aminocyclitol that would come to be known as this compound.

The identification of this common structural motif across a growing family of antibiotics was a significant breakthrough. It provided a chemical basis for classifying these compounds and understanding their structure-activity relationships. The discovery of the 2-DOS scaffold was instrumental in guiding the efforts of medicinal chemists to create semisynthetic aminoglycosides with improved potency, expanded spectra of activity, and reduced toxicity. For instance, the development of amikacin, a derivative of kanamycin, involved the chemical modification of the this compound ring to protect it from inactivating enzymes produced by resistant bacteria.[3][4]

The historical significance of the discovery of this compound can be summarized as follows:

-

Provided a unifying structural feature for a major class of antibiotics.

-

Enabled a deeper understanding of the structure-activity relationships of aminoglycosides.

-

Paved the way for the rational design of semisynthetic aminoglycosides to combat bacterial resistance.

-

Became a key building block in the total synthesis of novel aminoglycoside analogs.

Historical Timeline

| Year | Event | Key Researchers/Institutions |

| 1943 | Discovery of streptomycin. | Waksman, Schatz, Bugie |

| 1949 | Isolation of neomycin from Streptomyces fradiae. | Waksman's Laboratory |

| 1951 | Initial reports on the degradation of neomycin and isolation of "neamine" (containing this compound). | Dutcher et al. |

| 1955 | Further structural elucidation of neomycin, confirming the presence of the deoxystreptamine moiety. | Ford et al. |

| 1961 | Publication of K. L. Rinehart, Jr.'s comprehensive book, "The Neomycins and Related Antibiotics," solidifying the understanding of this compound's central role. | K. L. Rinehart, Jr. |

| 1964 | First total synthesis of this compound. | Nakajima et al. |

| 1970s | Development of the first semisynthetic aminoglycosides based on the this compound scaffold (e.g., amikacin, dibekacin, and netilmicin).[3][5] | Various pharmaceutical companies |

Quantitative Data

The characterization of this compound has evolved with analytical technologies. Early studies relied on classical methods, while modern techniques provide a more detailed picture of its properties.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value (Historical Data) | Value (Modern Data) |

| Molecular Formula | C₆H₁₄N₂O₃ | C₆H₁₄N₂O₃ |

| Molecular Weight | Data from original publications needed | 162.19 g/mol |

| Melting Point | Data from original publications needed | Decomposes >250 °C |

| Elemental Analysis | Data from original publications needed | C, 44.43%; H, 8.70%; N, 17.27%; O, 29.59% |

| Specific Rotation | Data from original publications needed | Not applicable (meso compound) |

| pKa1 | Not available from early literature | ~7.5 - 8.0 |

| pKa2 | Not available from early literature | ~9.0 - 9.5 |

Table 2: Yield of this compound from Neomycin Degradation

| Method | Yield | Reference |

| Acidic Hydrolysis (Historical) | Data from original publications needed | Dutcher et al. (1951) / Ford et al. (1955) |

| Acidic Hydrolysis (Modern) | Variable, typically moderate | General literature |

| Two-Step Chemical Degradation | ~45-50% | Modern synthetic literature |

Experimental Protocols

The primary method for obtaining this compound has historically been through the degradation of neomycin. Below are detailed methodologies representing both the classical acidic hydrolysis and a more recent two-step chemical degradation.

Protocol 1: Isolation of this compound by Acidic Hydrolysis of Neomycin Sulfate (Classical Approach)

This protocol is a generalized representation based on early literature reports.

Materials:

-

Neomycin sulfate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Dowex 50W-X8 resin (or similar strong cation-exchange resin)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Ethanol

-

Diethyl ether

-

Rotary evaporator

-

Chromatography column

-

pH meter

-

Melting point apparatus

-

Apparatus for elemental analysis

Procedure:

-

Hydrolysis: A solution of neomycin sulfate in concentrated hydrochloric acid is refluxed for an extended period (e.g., 18-24 hours). The exact concentration and reaction time would have been determined empirically in the original studies.

-

Neutralization and Concentration: After cooling, the reaction mixture is diluted with deionized water and the excess acid is removed under reduced pressure using a rotary evaporator. The resulting solution is neutralized to approximately pH 7 with a suitable base.

-

Ion-Exchange Chromatography: The neutralized hydrolysate is applied to a column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) in the H⁺ form. The column is washed extensively with deionized water to remove sugars and other non-basic components.

-

Elution: The amino-containing fragments, including this compound, are eluted from the column using an aqueous solution of ammonium hydroxide.

-

Fraction Collection and Analysis: Fractions are collected and monitored for the presence of this compound. In the historical context, this would have been done by paper chromatography and ninhydrin staining.

-

Isolation and Crystallization: Fractions containing pure this compound are pooled and concentrated under reduced pressure. The resulting residue is crystallized from a suitable solvent system, such as ethanol-water or ethanol-diethyl ether.

-

Characterization: The crystalline product is characterized by its melting point and elemental analysis to confirm its identity and purity.

Protocol 2: Two-Step Chemical Degradation of Neomycin

This modern approach offers a more controlled degradation of neomycin.

Materials:

-

Neomycin B

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Ethyl acetate

-

Sodium metaperiodate (NaIO₄)

-

Methanol

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

N-protection of Neomycin: Neomycin B is fully protected with tert-butyloxycarbonyl (Boc) groups by reacting it with Boc₂O in the presence of a base like sodium carbonate in a dioxane/water mixture. The resulting hexa-N-Boc-neomycin is purified by column chromatography.

-

Oxidative Cleavage and Elimination: The protected neomycin is then treated with sodium metaperiodate in a methanol/water mixture. This cleaves the vicinal diols in the sugar rings. The resulting intermediate is treated with a base such as triethylamine to induce β-elimination, which cleaves the sugar rings from the this compound core. The resulting protected this compound derivative can then be deprotected to yield this compound.

Mandatory Visualizations

Caption: A timeline of the key events in the discovery of this compound.

Caption: The general structure of this compound-containing aminoglycosides.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

The discovery of this compound stands as a landmark achievement in the field of natural product chemistry and antibiotic research. Its identification as the conserved core of a major class of antibacterial agents provided a framework for understanding their mechanism of action and for developing strategies to overcome emerging resistance. The elegant chemical detective work that led to its isolation and characterization is a testament to the power of classical chemical methods. Today, this compound continues to be a subject of intense research, not only as a scaffold for new antibiotics but also as a tool for probing RNA structure and function. The historical journey from the degradation of a complex natural product to the rational design of life-saving drugs underscores the enduring importance of fundamental chemical research in addressing critical challenges in medicine.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics [frontiersin.org]

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-Deoxystreptamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-deoxystreptamine, a pivotal molecular scaffold in the development of aminoglycoside antibiotics. The information is presented to support research, scientific discovery, and drug development endeavors.

Chemical and Physical Properties

This compound is an aminocyclitol, a cyclohexane ring substituted with amino and hydroxyl groups. It serves as the central aglycone core for a wide range of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1] Its unique structure is fundamental to the biological activity of these antibiotics. The quantitative chemical and physical properties of this compound are summarized in the tables below.

Identification and Nomenclature

| Parameter | Value |

| IUPAC Name | (1R,2R,3S,5R)-2,4-diamino-5-hydroxycyclohexane-1,3-diol |

| CAS Number | 2037-48-1 |

| Molecular Formula | C₆H₁₄N₂O₃ |

| Canonical SMILES | C1--INVALID-LINK--O)O)O">C@HN |

| InChI Key | DTFAJAKTSMLKAT-KFJBKXNJSA-N |

| Synonyms | 2-DOS, Deoxystreptamine, 1,3-Diamino-1,3-dideoxy-scyllo-inositol |

Physicochemical Data

| Property | Value |

| Molecular Weight | 162.19 g/mol [1] |

| Melting Point | 225-228 °C |

| pKa₁ (N-1) | 7.00 ± 0.05[2] |

| pKa₂ (N-3) | 9.26 ± 0.05[2] |

| Solubility | While specific quantitative data is not readily available, this compound is known to be soluble in water. Its derivatives have been dissolved in solvent mixtures such as water/dioxane and dimethylformamide (DMF). The presence of multiple hydroxyl and amino groups suggests good aqueous solubility. |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of pKa by Nuclear Magnetic Resonance (NMR) Spectroscopy

The pKa values of the two amino groups of this compound can be accurately determined by monitoring the chemical shifts of nearby protons or carbons as a function of pH.

Methodology:

-

A solution of this compound is prepared in D₂O.

-

The initial acidic pD of the solution is measured using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

-

A series of ¹H or ¹³C NMR spectra are acquired.

-

The pD of the solution is incrementally increased by the addition of a standard solution of NaOD in D₂O.

-

An NMR spectrum is recorded at each pD increment.

-

The chemical shifts of the protons or carbons adjacent to the amino groups are plotted against the pD.

-

The resulting titration curves are fitted to a sigmoidal function, and the inflection points of the curves correspond to the pKa values of the amino groups.[2]

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that typically starts from D-glucose-6-phosphate. The following diagram illustrates a simplified pathway.

Interaction with the Bacterial Ribosome

This compound-containing aminoglycosides exert their antibacterial effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction disrupts protein synthesis.

References

The Core Mechanism of Protein Synthesis Inhibition by 2-Deoxystreptamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxystreptamine (2-DOS) is a central aminocyclitol scaffold found in a major class of clinically significant antibiotics, the aminoglycosides. These compounds exert their potent bactericidal activity by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a detailed exploration of the molecular mechanism by which the 2-DOS core and its derivatives inhibit protein synthesis. We will delve into the specific interactions with the 16S ribosomal RNA, the induction of codon misreading, and the inhibition of ribosomal translocation. This document summarizes key quantitative data, provides detailed protocols for seminal experiments used to elucidate this mechanism, and presents visual representations of the critical molecular events and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. Aminoglycoside antibiotics, characterized by the presence of a this compound ring, have been a cornerstone in the treatment of serious Gram-negative bacterial infections for decades. Their primary mode of action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, cell death.[1][2] The 2-DOS ring itself is a key structural feature, providing the foundational scaffold for the specific and high-affinity binding to the ribosomal target.[3] This guide will dissect the intricate molecular interactions and the downstream consequences of this binding event.

The Ribosomal A-Site: The Primary Target of this compound

The bactericidal activity of 2-DOS-containing aminoglycosides stems from their high-affinity binding to the decoding A-site on the 30S ribosomal subunit.[2] This site is a highly conserved region of the 16S rRNA, specifically within helix 44 (h44).[4] The A-site is responsible for decoding the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-tRNA (aa-tRNA).

Molecular Interactions of the 2-DOS Scaffold

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the binding of aminoglycosides to the A-site.[1][5] The this compound ring (often referred to as ring II) plays a crucial role in this interaction. It recognizes and binds to a specific pocket within the major groove of the A-site RNA.[6]

Key nucleotide residues of the 16S rRNA are directly involved in the interaction with the 2-DOS core and its appended amino sugars (rings I, III, IV, etc.). These include:

-

A1408: This prokaryote-specific nucleotide forms a pseudo-base pair with ring I of the aminoglycoside, a crucial interaction for the specificity of these antibiotics.[7]

-

G1491: Ring I of the aminoglycoside stacks against this guanine residue.[8]

-

A1492 and A1493: These two universally conserved adenine residues are central to the mechanism of action. In the absence of a cognate aa-tRNA, A1492 and A1493 are stacked within helix 44.[9] The binding of 2-DOS-containing aminoglycosides induces a dramatic conformational change, causing these two adenines to flip out from the helix.[7][10]

-

U1495: This uridine residue is also involved in the binding pocket.[7]

The interaction between the 2-DOS ring and the A-site is stabilized by a network of hydrogen bonds.[5] The amino groups on the 2-DOS ring are critical for this interaction, forming direct contacts with the rRNA backbone and bases.[6]

The "Flipped-Out" Conformation: Inducing Codon Misreading

The binding of 2-DOS aminoglycosides to the A-site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.[7] This "locked" conformation, with adenines A1492 and A1493 flipped out, is the molecular basis for aminoglycoside-induced mRNA misreading.[10] The flipped-out adenines form A-minor interactions with the minor groove of the codon-anticodon helix, effectively "tricking" the ribosome into accepting a near-cognate or even non-cognate aa-tRNA.[1][11] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins.[12]

Caption: Mechanism of 2-DOS aminoglycoside-induced codon misreading.

Inhibition of Ribosomal Translocation

Beyond inducing misreading, 2-DOS containing aminoglycosides also inhibit the translocation step of elongation.[8] Translocation is the process where the ribosome moves one codon down the mRNA, a movement catalyzed by Elongation Factor G (EF-G). In vitro and in vivo studies have shown that aminoglycosides can slow down the rate of translocation by two- to four-fold.[13][14] This inhibitory effect is thought to arise from the stabilization of the pre-translocation state of the ribosome, where the tRNAs are in hybrid A/P and P/E sites.[15] The binding of the aminoglycoside to the A-site can sterically hinder the conformational changes required for EF-G-mediated translocation.

Quantitative Analysis of this compound Activity

The inhibitory effects of 2-DOS containing aminoglycosides have been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for representative aminoglycosides.

Table 1: Dissociation Constants (Kd) for Aminoglycoside Binding to the Ribosomal A-Site

| Aminoglycoside | Dissociation Constant (Kd) (µM) | Reference |

| Paromomycin | 0.2 | [13] |

| Gentamicin | 1.7 | [13] |

| Apramycin | 6.3 | [13] |

Table 2: In Vitro Inhibition of Protein Synthesis (IC50)

| Aminoglycoside | Target Ribosome | IC50 (µM) | Reference |

| G418 (Geneticin) | Mitochondrial | 2.3 | [16] |

| Neomycin | Mitochondrial | 6.3 | [16] |

| Gentamicin | Mitochondrial | 13.3 | [16] |

| Kanamycin | Mammalian Microsomal | ~100 | [17] |

| Netilmicin | Mammalian Microsomal | ~100 | [17] |

Table 3: Effect of Aminoglycosides on Translation Elongation Rate

| Aminoglycoside | Effect on Elongation Rate | Reference |

| Apramycin | 2- to 4-fold slowdown | [13] |

| Gentamicin | 2- to 4-fold slowdown | [13] |

| Paromomycin | 2- to 4-fold slowdown | [13] |

Key Experimental Protocols

The elucidation of the this compound mechanism of action has been made possible by a variety of sophisticated experimental techniques. This section provides detailed methodologies for three key experiments.

X-ray Crystallography of Ribosome-Aminoglycoside Complexes

This technique provides high-resolution structural information on the interaction between aminoglycosides and the ribosome.

Methodology:

-

Purification and Crystallization of Ribosomal Subunits:

-

30S ribosomal subunits are purified from a suitable bacterial source, such as Thermus thermophilus, as previously described.[1]

-

Purified 30S subunits are crystallized at 4°C using the hanging drop vapor diffusion method. A typical mother liquor solution contains 17% (v/v) MPD, 15 mM magnesium acetate, 200 mM potassium acetate, 75 mM ammonium acetate, and 100 mM MES-KOH (pH 6.5).[1]

-

-

Soaking of Aminoglycosides into Crystals:

-

The desired 2-DOS containing aminoglycoside, along with a short mRNA analog and an anticodon stem-loop (ASL) tRNA fragment, are soaked into the 30S subunit crystals.[1]

-

Soaking is typically performed for several hours to allow for complex formation within the crystal lattice.

-

-

Data Collection and Structure Determination:

Caption: Workflow for X-ray crystallography of ribosome-aminoglycoside complexes.

Toeprinting Assay for Ribosome Stalling

This primer extension inhibition assay is used to map the precise location of ribosomes stalled on an mRNA template by an antibiotic.[19][20]

Methodology:

-

Preparation of the In Vitro Translation Reaction:

-

A cell-free coupled transcription-translation system (e.g., PURExpress) is used.[20]

-

A DNA template encoding the mRNA of interest is added to the reaction mix.

-

The 2-DOS containing aminoglycoside is added at various concentrations. A no-drug control is included.[20]

-

The reaction is incubated at 37°C to allow for translation and ribosome stalling.

-

-

Primer Annealing and Reverse Transcription:

-

A radiolabeled or fluorescently labeled DNA primer, complementary to the 3' end of the mRNA, is annealed to the reaction mixture.[21]

-

Reverse transcriptase is added, along with dNTPs, to initiate cDNA synthesis.

-

-

Analysis of cDNA Products:

-

The reverse transcriptase extends the primer until it encounters the stalled ribosome, at which point the enzyme dissociates, creating a truncated cDNA product known as a "toeprint".[22]

-

The cDNA products are purified and separated by denaturing polyacrylamide gel electrophoresis.

-

The size of the toeprint band, determined by running a sequencing ladder alongside, indicates the precise position of the ribosome stall site on the mRNA.[20]

-

Caption: Workflow for the toeprinting assay to identify ribosome stall sites.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to study the conformational dynamics of the ribosome in real-time and how these are affected by aminoglycoside binding.[15]

Methodology:

-

Labeling of Ribosomal Components:

-

Ribosomal subunits and/or tRNAs are fluorescently labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore.[15]

-

The placement of the labels is crucial to probe specific conformational changes, such as the movement of tRNAs between different states (classical vs. hybrid).

-

-

Immobilization and Imaging:

-

Ribosome complexes are immobilized on a microscope slide.

-

The sample is illuminated with a laser to excite the donor fluorophore.

-

The fluorescence emission from both the donor and acceptor is detected using a sensitive camera.

-

-

Data Analysis:

-

The FRET efficiency, which is dependent on the distance between the donor and acceptor, is calculated for individual molecules over time.

-

Changes in FRET efficiency reflect conformational changes in the ribosome.

-

The effect of adding a 2-DOS containing aminoglycoside on the frequency and duration of these conformational states is analyzed to understand its impact on ribosomal dynamics.[15]

-

Conclusion

The this compound scaffold is a privileged structure in the design of antibiotics that target the bacterial ribosome. Its ability to specifically bind to the A-site of the 16S rRNA and induce a conformational change that promotes codon misreading and inhibits translocation is the cornerstone of its potent bactericidal activity. The detailed understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. Future research in this area will likely focus on overcoming resistance mechanisms and fine-tuning the interaction with the ribosomal target to develop the next generation of life-saving antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequence-specific recognition of the major groove of RNA by deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of RNA function by aminoglycoside antibiotics | The EMBO Journal [link.springer.com]

- 12. Misreading of RNA codewords induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminoglycoside activity observed on single pre-translocation ribosome complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designer Aminoglycosides That Selectively Inhibit Cytoplasmic Rather than Mitochondrial Ribosomes Show Decreased Ototoxicity: A STRATEGY FOR THE TREATMENT OF GENETIC DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

The Central Role of 2-Deoxystreptamine in Aminoglycoside Antibiotic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Deoxystreptamine Scaffold, the Core of Aminoglycoside Potency

Aminoglycosides are a powerful class of broad-spectrum antibiotics that have been a cornerstone in the treatment of serious bacterial infections for decades.[1][2] Their bactericidal activity is primarily targeted against Gram-negative aerobes.[3] The chemical architecture of most clinically significant aminoglycosides is characterized by amino sugars linked glycosidically to a central aminocyclitol ring.[2][4] This central scaffold is most commonly this compound (2-DOS), a key structural moiety that is crucial for the biological activity of these antibiotics.[5][6][7][8] The 2-DOS ring provides the foundational structure for the attachment of various amino sugars at either the 4,5- or 4,6-positions, leading to the classification of aminoglycosides into two major sub-classes.[5][7][8] Prominent members of the 4,6-disubstituted class include kanamycin, gentamicin, and amikacin, while the 4,5-disubstituted class includes neomycin and paromomycin.[5][7] The precise arrangement and chemical nature of the substituents on the 2-DOS ring profoundly influence the antibacterial spectrum, potency, and toxicity of the individual aminoglycoside.[9]

Mechanism of Antibiotic Activity: Targeting the Ribosomal A-Site

The primary mechanism of action of this compound-containing aminoglycosides is the inhibition of bacterial protein synthesis.[1][2][10] These antibiotics bind with high affinity to the decoding A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][10] This binding event disrupts the fidelity of protein translation in two main ways: by causing misreading of the mRNA codon and by inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site.[3] The aberrant proteins produced due to misreading can be inserted into the bacterial cell membrane, altering its permeability and leading to a further influx of the aminoglycoside, ultimately resulting in cell death.[11] The this compound ring and the attached amino sugar at the 4-position (ring I) are essential for this interaction with the ribosomal A-site and for inducing the misreading of the genetic code.[11][12]

Figure 1: Mechanism of action of this compound aminoglycosides.

Structure-Activity Relationship

The antibacterial potency of aminoglycosides is intimately linked to their chemical structure, particularly the nature and position of the amino and hydroxyl groups on the 2-DOS scaffold and the attached sugar moieties.[9][13] Modifications to these functional groups can significantly impact the binding affinity to the ribosomal A-site and the ability to evade bacterial resistance mechanisms.

Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several key this compound aminoglycosides against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

| Antibiotic | 2-DOS Substitution | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| Kanamycin A | 4,6-disubstituted | 6-30[9][14] | 0.25-1[15] | >64[15] |

| Gentamicin | 4,6-disubstituted | 0.5->32[15] | 0.5[15] | 2-16[15] |

| Neomycin B | 4,5-disubstituted | 4-16 | 0.5-2 | >128 |

| Amikacin | 4,6-disubstituted | 2->256[16] | 8-16 | 4-8[17] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Ribosomal Binding Affinity and In Vitro Translation Inhibition

The affinity of aminoglycosides for the bacterial ribosomal A-site, often quantified by the dissociation constant (Kd), and their ability to inhibit protein synthesis in vitro (IC50) are key determinants of their antibacterial activity.

| Antibiotic | Ribosomal A-Site Binding (Kd, µM) | In Vitro Translation Inhibition (IC50, µM) |

| Kanamycin A | ~1.0 | 0.4 |

| Gentamicin | 0.001-0.01 | 0.1-0.5[7] |

| Neomycin B | 0.02-0.2 | 0.032[18] |

| Tobramycin | ~2 | - |

| Paromomycin | 0.2 | 0.23[18] |

Mechanisms of Resistance

The clinical efficacy of aminoglycosides is threatened by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[4][17] These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), catalyze the covalent modification of specific amino or hydroxyl groups on the aminoglycoside, including on the this compound ring.[4][17] These modifications sterically hinder the binding of the antibiotic to the ribosomal A-site, rendering it ineffective.[4] The development of semisynthetic aminoglycosides like amikacin, which has an N1-acyl substitution on the 2-DOS ring, was a strategy to overcome the action of some of these modifying enzymes.[11]

Toxicity of this compound Aminoglycosides

A major limitation to the clinical use of aminoglycosides is their potential for significant toxicity, primarily ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[2] Both toxicities are thought to be related to the accumulation of the drug in the hair cells of the inner ear and the proximal tubule cells of the kidney, respectively. The precise mechanisms of toxicity are complex and involve the generation of reactive oxygen species and interference with mitochondrial protein synthesis.[2]

The structural features of the this compound ring and its substituents also play a role in toxicity. For instance, the 4,5-disubstituted aminoglycosides like neomycin are generally more toxic than the 4,6-disubstituted ones. Efforts to design less toxic aminoglycosides often focus on modifying the 2-DOS scaffold to reduce uptake into mammalian cells or to decrease interaction with eukaryotic ribosomes.[2]

| Antibiotic | Ototoxicity (Hair Cell Loss IC50, µM) | Nephrotoxicity (Renal Cell Viability IC50, mM) |

| Gentamicin | ~30-50 | ~2.0 (in HEI-OC1 cells)[13] |

| Kanamycin | ~100-200 | >10 |

| Neomycin | ~10-20 | ~1.5 |

| Amikacin | ~150-250 | >10 |

Note: Toxicity data can vary significantly based on the experimental model (in vitro vs. in vivo) and the specific cell lines or animal models used.

Experimental Methodologies

A variety of in vitro and in vivo assays are employed to characterize the activity and toxicity of this compound aminoglycosides.

Figure 2: Experimental workflow for the evaluation of novel aminoglycosides.

Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct interaction between a radiolabeled aminoglycoside and isolated bacterial ribosomes.

Materials:

-

70S bacterial ribosomes

-

Radiolabeled aminoglycoside (e.g., [3H]-gentamicin)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the unlabeled aminoglycoside for competition binding.

-

In microcentrifuge tubes, combine the binding buffer, a fixed concentration of radiolabeled aminoglycoside, and varying concentrations of the unlabeled competitor.

-

Add a fixed concentration of 70S ribosomes to each tube to initiate the binding reaction.

-

Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Assemble the filter apparatus with a nitrocellulose membrane (to bind ribosomes) stacked on top of a nylon membrane (to capture unbound aminoglycoside).

-

Apply a vacuum and pass each reaction mixture through its corresponding filter.

-

Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Dry the membranes and measure the radioactivity on the nitrocellulose filters using a scintillation counter.

-

Plot the amount of bound radiolabeled aminoglycoside as a function of the unlabeled competitor concentration to determine the binding affinity (Kd or IC50).

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the activity of a reporter enzyme.

Materials:

-

Cell-free bacterial transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter gene (e.g., firefly luciferase)

-

Amino acid mixture and energy source (ATP, GTP)

-

Aminoglycoside of interest

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, energy source, and the luciferase reporter plasmid.[4]

-

Prepare serial dilutions of the aminoglycoside to be tested.

-

In a 96-well plate, add the master mix to each well.

-

Add the different concentrations of the aminoglycoside to the respective wells. Include a no-drug control and a no-template control.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.[4]

-

Equilibrate the plate to room temperature and add the luciferase assay reagent to each well.[3]

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each aminoglycoside concentration relative to the no-drug control and determine the IC50 value.[3]

Aminoglycoside-Induced Ototoxicity Assay (Organ of Corti Explants)

This ex vivo assay assesses the toxic effect of aminoglycosides on the sensory hair cells of the inner ear.

Materials:

-

Postnatal day 3-5 mouse or rat pups

-

Dissection microscope and tools

-

Culture medium (e.g., DMEM/F12) with serum

-

Aminoglycoside of interest

-

Fixative (e.g., 4% paraformaldehyde)

-

Phalloidin conjugated to a fluorescent dye (for F-actin staining of hair cells)

-

Fluorescence microscope

Protocol:

-

Dissect the cochleae from the temporal bones of the pups under sterile conditions.

-

Carefully remove the organ of Corti from the cochlea and place it in a culture dish with a drop of culture medium.

-

Culture the explants for 24 hours to allow them to stabilize.

-

Prepare different concentrations of the aminoglycoside in the culture medium.

-

Replace the medium in the culture dishes with the aminoglycoside-containing medium and incubate for a specified period (e.g., 48-72 hours).[1]

-

After the treatment period, fix the explants with 4% paraformaldehyde.

-

Permeabilize the tissue and stain with fluorescently labeled phalloidin to visualize the hair cells.

-

Image the explants using a fluorescence microscope and count the number of surviving inner and outer hair cells in different regions of the cochlea.[5][11]

-

Compare the hair cell survival in the treated groups to the untreated control group to determine the ototoxic potential of the aminoglycoside.[5][11]

Aminoglycoside-Induced Nephrotoxicity Assay (MTT Assay)

This in vitro assay measures the cytotoxicity of aminoglycosides on a renal cell line.

Materials:

-

A renal proximal tubule cell line (e.g., LLC-PK1 or HK-2)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Aminoglycoside of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed the renal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Prepare serial dilutions of the aminoglycoside in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the aminoglycoside. Include a no-drug control.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

After the incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][18]

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[6][18]

-

Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each aminoglycoside concentration relative to the no-drug control and determine the IC50 value.[18]

Conclusion and Future Perspectives

The this compound ring is the quintessential scaffold of the most clinically important aminoglycoside antibiotics, playing a pivotal role in their mechanism of action, antibacterial spectrum, and unfortunately, their associated toxicities. A thorough understanding of the structure-activity and structure-toxicity relationships centered on the 2-DOS moiety is paramount for the development of new aminoglycoside derivatives. Future research will likely focus on the rational design and synthesis of novel analogs with modifications on the this compound ring and its appended sugars to enhance their activity against resistant pathogens while minimizing their toxic side effects. The use of advanced techniques in structural biology, computational modeling, and high-throughput screening will be instrumental in guiding these efforts to revitalize this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Designer aminoglycosides prevent cochlear hair cell loss and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. benchchem.com [benchchem.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]

- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Round window gentamicin application: an inner ear hair cell damage protocol for the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

The Biosynthesis of 2-Deoxystreptamine: A Core Scaffold for Aminoglycoside Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a crucial aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The unique structural features of 2-DOS are fundamental to the therapeutic activity of these antibiotics, which primarily function by binding to the bacterial ribosome and inhibiting protein synthesis. A thorough understanding of the biosynthetic pathway of 2-DOS from the primary metabolite D-glucose is paramount for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. This guide provides a comprehensive overview of the enzymatic cascade responsible for the conversion of D-glucose into 2-DOS, detailing the enzymes, intermediates, and available quantitative data. Furthermore, it outlines key experimental protocols for the study of this vital biosynthetic pathway.

The Biosynthetic Pathway from D-Glucose to this compound

The biosynthesis of this compound from D-glucose is a multi-step enzymatic process. The pathway is initiated by the conversion of D-glucose-6-phosphate into the key intermediate 2-deoxy-scyllo-inosose, which then undergoes two successive transamination reactions, interspersed by an oxidation step, to yield the final this compound product.

Step 1: Cyclization of D-Glucose-6-Phosphate

The first committed step in the 2-DOS biosynthetic pathway is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). This complex intramolecular cyclization is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) . This enzyme belongs to the family of lyases and its activity is dependent on the presence of NAD+ and a divalent metal cofactor, typically Co2+.[1] The reaction mechanism is thought to proceed through a series of steps involving oxidation, elimination, and aldol condensation.

Step 2: First Transamination

Following its formation, 2-deoxy-scyllo-inosose undergoes a transamination reaction to form 2-deoxy-scyllo-inosamine (DOIA). This reaction is catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase , a pyridoxal phosphate (PLP)-dependent enzyme.[2] This aminotransferase utilizes L-glutamine as the primary amino group donor.[3] In several studied organisms, a single aminotransferase has been shown to be responsible for both transamination steps in the pathway.[2][4]

Step 3: Oxidation of 2-Deoxy-scyllo-inosamine

The intermediate 2-deoxy-scyllo-inosamine is then oxidized to 3-amino-2,3-dideoxy-scyllo-inosose. This dehydrogenation is carried out by 2-deoxy-scyllo-inosamine dehydrogenase , an NAD(P)+-dependent oxidoreductase that requires a zinc cofactor.[5]

Step 4: Second Transamination

The final step in the biosynthesis of this compound is a second transamination reaction, converting 3-amino-2,3-dideoxy-scyllo-inosose to this compound. This reaction is also catalyzed by the same L-glutamine:2-deoxy-scyllo-inosose aminotransferase that was involved in the first transamination step, highlighting the enzyme's dual functionality.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of 2-Deoxy-scyllo-inosose Synthase (DOIS) from Bacillus circulans [1]

| Substrate | Km (M) | kcat (s-1) |

| D-Glucose-6-phosphate | 9.0 x 10-4 | 7.3 x 10-2 |

| NAD+ | 1.7 x 10-4 | - |

Table 2: Kinetic Parameters of L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase

| Substrate | Km | kcat | Source Organism |

| 2-deoxy-scyllo-inosose | Data not available | Data not available | |

| L-Glutamine | Data not available | Data not available | |

| 3-amino-2,3-dideoxy-scyllo-inosose | Data not available | Data not available |

Table 3: Kinetic Parameters of 2-Deoxy-scyllo-inosamine Dehydrogenase

| Substrate | Km | kcat | Source Organism |

| 2-deoxy-scyllo-inosamine | Data not available | Data not available | |

| NAD(P)+ | Data not available | Data not available |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 2-Deoxy-scyllo-inosose Synthase (BtrC) from Bacillus circulans[6]

-

Gene Expression: The btrC gene is cloned into an appropriate expression vector and transformed into a suitable E. coli host strain. Protein expression is induced according to standard protocols.

-

Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 5 mM Tris-HCl pH 7.7 containing 0.2 mM CoCl2) and lysed by sonication or high-pressure homogenization.

-

Centrifugation: The cell lysate is centrifuged to remove cell debris.

-

Gel Filtration Chromatography: The supernatant is loaded onto a Hi-Load 26/60 Superdex 200pg column (Pharmacia Biotech) equilibrated with the lysis buffer. Fractions containing BtrC are collected.

-

Hydrophobic Interaction Chromatography: The pooled fractions are concentrated and loaded onto a Hi-Load 16/10 phenyl Sepharose HP column (Pharmacia Biotech) equilibrated with 5 mM Tris-HCl pH 7.7 containing 1 M (NH4)2SO4 and 0.2 mM CoCl2.

-

Elution: The protein is eluted with a linear gradient of decreasing (NH4)2SO4 concentration (1-0 M). BtrC typically elutes at approximately 0 M (NH4)2SO4.

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into 5 mM Tris-HCl pH 7.7 containing 0.2 mM CoCl2, concentrated, and stored at -80°C.

Protocol 2: Assay for 2-Deoxy-scyllo-inosose Synthase Activity[7]

-

Reaction Mixture: Prepare a reaction mixture containing D-glucose-6-phosphate, NAD+, CoCl2, and the purified DOIS enzyme in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding acid or by heat inactivation.

-

Product Analysis: The formation of 2-deoxy-scyllo-inosose can be monitored by converting the product to a suitable derivative (e.g., a nitrobenzyl oxime derivative) and analyzing it by HPLC or GC-MS.

Protocol 3: Purification of L-Glutamine:keto-scyllo-inositol Aminotransferase from Micromonospora purpurea[2]

-

Cell Extraction: Mycelia are harvested and extracted to obtain a cell-free extract.

-

Dialysis: The crude extract is dialyzed against a suitable buffer.

-

Chromatography: The dialyzed extract is subjected to a series of chromatographic steps, which may include ion-exchange and affinity chromatography, to purify the aminotransferase. The specific details of the columns and elution conditions would need to be optimized.

Protocol 4: Assay for Aminotransferase Activity[2][3]

-

Reaction Mixture: Prepare a reaction mixture containing the keto-inosose substrate (e.g., 2-deoxy-scyllo-inosose), L-glutamine, pyridoxal phosphate, and the purified aminotransferase in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Detection: The formation of the amino-inosose product can be detected and quantified using various methods, such as chromatographic separation followed by derivatization and detection, or by coupling the reaction to a secondary assay that measures the production of a chromogenic or fluorogenic product.

Protocol 5: Purification of 2-Deoxy-scyllo-inosamine Dehydrogenase[3]

-

Cell-free Extract Preparation: Prepare a cell-free extract from the desired microbial source.

-

Ion-Exchange Chromatography: The extract is subjected to ion-exchange chromatography, for example, on a DEAE-Sepharose CL-6B column. The dehydrogenase activity can be separated from the aminotransferase activity using this method.[3]

Protocol 6: Assay for 2-Deoxy-scyllo-inosamine Dehydrogenase Activity[3]

-

Reaction Mixture: Prepare a reaction mixture containing 2-deoxy-scyllo-inosamine, NAD(P)+, and the purified dehydrogenase in a suitable buffer.

-

Spectrophotometric Monitoring: The activity of the dehydrogenase can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

Visualizations

Caption: Biosynthetic pathway of this compound from D-Glucose.

Caption: Experimental workflow for DOIS purification and activity assay.

References

- 1. Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of this compound-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions catalyzed by purified L-glutamine: keto-scyllo-inositol aminotransferase, an enzyme required for biosynthesis of aminocyclitol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemical recognition of doubly functional aminotransferase in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]

2-Deoxystreptamine: A Privileged Scaffold for the Development of Novel Antibiotics to Combat Bacterial Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe bacterial infections. The majority of clinically significant aminoglycosides are built upon a central scaffold: 2-deoxystreptamine (2-DOS). This aminocyclitol core is crucial for their mechanism of action, which involves binding to the bacterial ribosome and disrupting protein synthesis. However, the efficacy of these life-saving drugs is increasingly compromised by bacterial resistance, primarily driven by the enzymatic modification of the antibiotic. This technical guide explores the pivotal role of the this compound scaffold in the development of a new generation of aminoglycoside antibiotics designed to overcome these resistance mechanisms. We will delve into the mechanism of action, structure-activity relationships, and synthetic strategies for creating novel 2-DOS derivatives. This guide also provides detailed experimental protocols and quantitative data to support the research and development of these urgently needed therapeutics.

The this compound Scaffold: A Foundation for Antibacterial Activity

The this compound (2-DOS) moiety is a dibasic aminocyclitol that forms the central structural component of most clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and neomycin.[1][2] This scaffold is typically glycosylated at the 4 and 5 or 4 and 6 positions with various amino sugars, giving rise to the two main classes of 2-DOS-containing aminoglycosides.[2][3] The arrangement of the amino and hydroxyl groups on the 2-DOS ring is critical for the high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosome.[1][3] This interaction is the basis of their potent bactericidal activity.

Mechanism of Action: Disruption of Bacterial Protein Synthesis

Aminoglycoside antibiotics exert their bactericidal effect by inhibiting protein synthesis.[1][4] The process can be broken down into several key stages:

-

Cellular Uptake: The polycationic nature of aminoglycosides facilitates their initial electrostatic interaction with the negatively charged components of the bacterial cell envelope.[1] Subsequent energy-dependent transport mechanisms then internalize the drug into the cytoplasm.[1]

-

Ribosomal Binding: Once inside the cell, aminoglycosides bind with high affinity to the A-site of the 16S rRNA within the 30S ribosomal subunit.[1][4] This binding alters the conformation of the A-site.[1]

-

Inhibition of Protein Synthesis: The conformational change induced by aminoglycoside binding leads to several downstream effects that disrupt protein synthesis:

-

Codon Misreading: It promotes the misreading of the mRNA codon by the incoming aminoacyl-tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][4]

-

Inhibition of Translocation: Some aminoglycosides can also block the translocation of the peptidyl-tRNA from the A-site to the P-site.[5]

-

Inhibition of Initiation: Direct inhibition of translation initiation has also been observed.[1]

-

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.[1]

Figure 1: Signaling pathway of aminoglycoside action.

The Challenge of Bacterial Resistance

The clinical utility of aminoglycosides is severely threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Enzymatic Modification: This is the most prevalent mechanism of resistance.[6] Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[6] There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): Acetylate amino groups.

-

Aminoglycoside Phosphotransferases (APHs): Phosphorylate hydroxyl groups.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.

-

-

Ribosomal Alterations: Mutations in the 16S rRNA gene or modifications by ribosomal methyltransferases can reduce the binding affinity of aminoglycosides to the A-site.[1]

-

Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can limit the uptake of aminoglycosides, and active efflux pumps can expel the drug from the cell.[3]

This compound as a Scaffold for Novel Antibiotic Design

The conserved nature of the 2-DOS scaffold across a vast array of aminoglycosides makes it an ideal starting point for the rational design of novel antibiotics that can evade resistance mechanisms. The core strategy involves modifying the 2-DOS ring or the attached amino sugars at positions susceptible to modification by AMEs, while retaining or enhancing the affinity for the ribosomal target.

Structure-Activity Relationships (SAR)

Extensive SAR studies have provided valuable insights into how specific structural modifications impact antibacterial activity and resistance.[7][8][9]

-

Modifications at the 6'- and 2'-positions: These positions are common targets for AMEs. Introducing bulky substituents or altering the stereochemistry at these positions can sterically hinder the binding of modifying enzymes.

-

Modifications at the 1-N-position: Acylation of the 1-amino group of the 2-DOS ring with moieties like the (S)-4-amino-2-hydroxybutyryl (HABA) group, as seen in amikacin, can protect against several AMEs.[3]

-

Deoxygenation: Removal of hydroxyl groups that are targets for APHs and ANTs can restore activity against resistant strains.

-

Conformational Constraint: Introducing conformational rigidity into the 2-DOS scaffold or the appended sugars can pre-organize the molecule for optimal ribosomal binding, potentially increasing potency.

Figure 2: Structure-activity relationships for 2-DOS modifications.

Data Presentation: Antibacterial Activity of Novel 2-DOS Derivatives

The development of novel 2-DOS analogs has yielded compounds with potent activity against multidrug-resistant (MDR) bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative novel compounds compared to conventional aminoglycosides.

Table 1: MIC Values (µg/mL) of Cystobactamids and Chelocardins against Gram-Negative Bacteria

| Organism | Compound | MIC₅₀ | MIC₉₀ | MIC Range |

| P. aeruginosa | Cystobactamid CN-861-2 | 4 | 8 | 0.5 - 32 |

| Cystobactamid CN-DM-861 | 2 | 8 | 0.5 - 32 | |

| Chelocardin CHD | >32 | >32 | 16 - 256 | |

| Chelocardin CDCHD | >32 | >32 | 16 - 256 | |

| A. baumannii | Cystobactamid CN-861-2 | 8 | 128 | 0.25 - 256 |

| Cystobactamid CN-DM-861 | 4 | 128 | 0.25 - 256 | |

| Chelocardin CHD | >32 | >32 | 4 - 64 | |

| Chelocardin CDCHD | >32 | >32 | 4 - 64 | |

| S. maltophilia | Cystobactamid CN-861-2 | 4 | 128 | 0.5 - 256 |

| Cystobactamid CN-DM-861 | 2 | 32 | 0.5 - 256 | |

| Chelocardin CHD | 16 | 32 | 0.5 - 32 | |

| Chelocardin CDCHD | 8 | 16 | 0.5 - 32 |

Data extracted from Reference[10].

Experimental Protocols

Synthesis of Novel this compound Derivatives

The synthesis of novel 2-DOS analogs is a cornerstone of developing new aminoglycoside antibiotics. A general workflow is presented below.

Figure 3: General workflow for the synthesis of novel 2-DOS derivatives.

Example Protocol: Preparation of a Boc-protected 2-DOS derivative from Neomycin [11]

-

Acidic Hydrolysis of Neomycin: Commercially available neomycin is subjected to acidic hydrolysis using a concentrated solution of HCl to yield neamine. Further treatment with aqueous HBr cleaves the remaining glycosidic bond to liberate the 2-DOS core.

-

Boc Protection: The crude 2-DOS is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) in a mixed solvent system (e.g., H₂O/dioxane) to protect the amino groups with tert-butoxycarbonyl (Boc) groups.

-

Purification: The resulting Boc-protected 2-DOS derivative is purified by column chromatography.

This orthogonally protected 2-DOS scaffold can then be used for regioselective modifications.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.[12][13][14][15][16]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a standardized cell density (typically ~5 x 10⁵ CFU/mL).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., no turbidity).

Assays for Aminoglycoside-Modifying Enzymes (AMEs)

Biochemical assays are essential to determine if novel 2-DOS derivatives are substrates for AMEs.[6][17][18][19]

Example Protocol: Acetyltransferase (AAC) Assay

-

Enzyme Preparation: The specific AAC enzyme is overexpressed and purified from a suitable host (e.g., E. coli).

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, the test compound (potential substrate), acetyl-CoA (the acetyl group donor), and a suitable buffer.

-

Detection of Acetylation: The transfer of the acetyl group to the aminoglycoside can be monitored using various methods, such as:

-

Spectrophotometry: Following the decrease in absorbance of a chromogenic reagent that reacts with the free thiol of CoA, which is released upon acetyl transfer.

-

High-Performance Liquid Chromatography (HPLC): Separating the modified and unmodified antibiotic.

-

Mass Spectrometry (MS): Detecting the mass shift corresponding to the addition of an acetyl group.

-

-

Data Analysis: The rate of the enzymatic reaction is determined to assess whether the novel compound is a substrate for the AAC enzyme.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and privileged structure in the quest for novel antibiotics to combat the growing threat of bacterial resistance. By leveraging a deep understanding of the mechanism of action, resistance mechanisms, and structure-activity relationships, researchers can rationally design and synthesize new generations of aminoglycosides. The synthetic and analytical protocols outlined in this guide provide a framework for the systematic development and evaluation of these promising therapeutic candidates. Future efforts should focus on the continued exploration of novel modifications to the 2-DOS scaffold, the development of inhibitors of aminoglycoside-modifying enzymes, and the use of combinatorial biosynthesis to generate diverse libraries of new aminoglycoside analogs.[20][21] Through these multidisciplinary approaches, the full potential of the this compound scaffold can be harnessed to deliver effective and durable antibacterial therapies.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. study.com [study.com]

- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups | Semantic Scholar [semanticscholar.org]

- 8. Effect of structural modifications on the biological properties of aminoglycoside antibiotics containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of this compound–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. protocols.io [protocols.io]

- 17. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering | Semantic Scholar [semanticscholar.org]

Unveiling the RNA Binding Landscape of 2-Deoxystreptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a central scaffold in many aminoglycoside antibiotics, a class of potent antibacterial agents that primarily target ribosomal RNA (rRNA) to inhibit protein synthesis. The inherent ability of the 2-DOS core to interact with RNA has sparked significant interest in its potential as a foundational element for the design of novel RNA-targeted therapeutics. This technical guide provides an in-depth exploration of the RNA binding properties of this compound, offering a comprehensive overview of its binding affinities, the experimental methodologies used to characterize these interactions, and the cellular pathways influenced by its RNA-binding activities.

Core Principles of this compound-RNA Recognition

The interaction between this compound and RNA is governed by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. The positively charged amino groups on the 2-DOS ring are crucial for the initial, non-specific attraction to the negatively charged phosphate backbone of RNA. Specificity is achieved through the precise presentation of hydrogen bond donors and acceptors by the 2-DOS scaffold, which allows it to recognize and bind to particular structural motifs within the RNA, most notably the major groove of A-form helices. NMR studies have shown that the this compound core can specifically recognize (5')G-U(3'), (5')G-G(3'), and (5')U-G(3') steps within the RNA major groove[1][2]. The presence of bulge residues in the RNA can further open up the major groove, creating a more accommodating binding pocket for 2-DOS[1][2].

Quantitative Analysis of this compound-RNA Interactions

While the this compound scaffold is a key component of high-affinity RNA-binding aminoglycosides, 2-DOS itself exhibits weak intrinsic binding to RNA. However, when conjugated with other moieties, such as nucleobases, its binding affinity and specificity can be significantly enhanced.

| Compound | RNA Target | Dissociation Constant (Kd) | Experimental Method |

| This compound (2-DOS) | 5'–3' two-base steps (GU, UG, GG) | >1 mM | Solution Studies |

| 2-DOS Conjugate 5d | pre-miR-372 | 0.627 µM | Not Specified |

| 2-DOS Conjugate 9 | pre-miR-372 | 12.6 µM (IC50) | Not Specified |

Table 1: Summary of reported dissociation constants (Kd) and IC50 values for this compound and its conjugates with specific RNA targets. Data sourced from[3].

Experimental Protocols for Studying this compound-RNA Interactions

A variety of biophysical techniques are employed to characterize the binding of small molecules like this compound to RNA. Each method provides unique insights into the binding affinity, stoichiometry, kinetics, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare a solution of the RNA target in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl) at a concentration of approximately 1-10 µM. Prepare a solution of the this compound compound in the same buffer at a concentration 10-20 times that of the RNA. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Load the RNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the this compound solution into the RNA solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a plot of heat change per injection versus time, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Methodology:

-

Sensor Chip Preparation: Covalently immobilize a biotinylated version of the target RNA onto a streptavidin-coated sensor chip. A reference flow cell is typically prepared with a non-binding control RNA to subtract non-specific binding signals.

-

Analyte Preparation: Prepare a series of dilutions of the this compound compound in a suitable running buffer (e.g., physiological-like buffer with Mg2+).

-

Binding Measurement: Inject the different concentrations of the this compound compound over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The equilibrium binding response is plotted against the analyte concentration and fitted to a binding isotherm to determine the dissociation constant (Kd). The association (kon) and dissociation (koff) rate constants can also be determined by analyzing the sensorgrams.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Methodology:

-

Probe Preparation: Synthesize a fluorescently labeled version of the RNA target. The fluorophore should be attached at a position that does not interfere with the binding of the this compound compound.

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled RNA to a series of wells containing increasing concentrations of the this compound compound.

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane. The fluorescence polarization is calculated from these intensities.

-

Data Analysis: As the this compound compound binds to the labeled RNA, the rotational motion of the RNA slows down, leading to an increase in fluorescence polarization. The change in polarization is plotted against the ligand concentration and fitted to a binding equation to determine the dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA-ligand complexes in solution.

Methodology:

-

Sample Preparation: Prepare a highly purified and concentrated sample of the RNA target, often isotopically labeled (e.g., with 13C and 15N). The this compound compound is typically unlabeled.

-

Titration and Spectral Acquisition: Acquire a series of NMR spectra (e.g., 1H-15N HSQC) of the RNA in the absence and presence of increasing concentrations of the this compound compound.

-

Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the RNA resonances upon addition of the ligand. The magnitude of the chemical shift perturbations can be used to map the binding site on the RNA.

-

Structure Determination: For high-affinity complexes, nuclear Overhauser effect (NOE) data can be used to determine the three-dimensional structure of the RNA-ligand complex.

Visualizing Experimental Workflows and Cellular Pathways